molecular formula C10H10ClN3 B3073131 7-Chloro-2-hydrazinyl-3-methylquinoline CAS No. 1017360-44-9

7-Chloro-2-hydrazinyl-3-methylquinoline

Cat. No.: B3073131
CAS No.: 1017360-44-9
M. Wt: 207.66 g/mol
InChI Key: DXOMKWXSCZHPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-hydrazinyl-3-methylquinoline is a chemical compound with the molecular formula C10H10ClN3. It has a molecular weight of 207.66 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring, which is a heterocyclic aromatic organic compound. It has a chlorine atom at the 7th position, a hydrazinyl group at the 2nd position, and a methyl group at the 3rd position .

Scientific Research Applications

Photolysis in Aqueous Systems

  • Direct and Indirect Photolysis : The photodegradation of quinolinecarboxylic herbicides related to 7-Chloro-2-hydrazinyl-3-methylquinoline was studied, revealing the effects of different irradiation wavelengths and the presence of titanium dioxide (TiO2) on these processes (Pinna & Pusino, 2012).

Antimicrobial Activity

  • Hydrazone Derivatives : Synthesis and evaluation of 2-chloro-6-methylquinoline hydrazone derivatives showed significant antibacterial and antifungal activities, highlighting the potential of quinoline derivatives in developing antimicrobial agents (Bawa, Kumar, Drabu, & Kumar, 2009).
  • Synthesis of Novel Hydrazinyl Quinazoline Amine Derivatives : Another study focused on synthesizing novel hydrazinyl quinazoline amine derivatives, emphasizing their antimicrobial properties (Samel & Pai, 2011).
  • Sugarhydrazones and Their Antimicrobial Activity : Sugarhydrazones derived from 7-chloro-2-hydrazinoquinoline exhibited moderate antimicrobial activity, suggesting their potential application in this field (Khodair, Ibrahim, Diab, Abd-el Aziz, Omar, & El Ashry, 1998).

Synthesis and Transformations

  • Synthesis of Substituted Quinolinones : Research focused on the synthesis of substituted quinolinones, including reactions involving this compound, which could lead to the development of new compounds with potential applications in various fields (Ismail, Abass, & Hassan, 2000).
  • Electrochemical Synthesis of Pyrazolo[4,3-c]quinoline Derivatives : A study detailed the efficient synthesis of pyrazolo[4,3-c]quinoline derivatives from 7-Chloro-4-hydrazinoquinoline, showing the potential for synthesizing key intermediates for antidiabetic compounds (Alajmi & Youssef, 2021).

Antitumor Applications

  • Potential Against Cancer : A compound related to this compound exhibited significant cytotoxic activity against various cancer cell lines, especially melanoma cells, suggesting its potential as an antitumor agent (Montenegro et al., 2012).

Properties

IUPAC Name

(7-chloro-3-methylquinolin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)14-12/h2-5H,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOMKWXSCZHPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)Cl)N=C1NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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